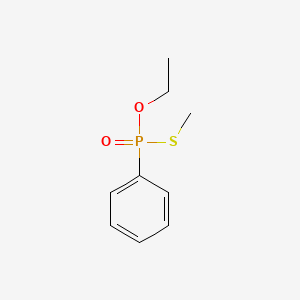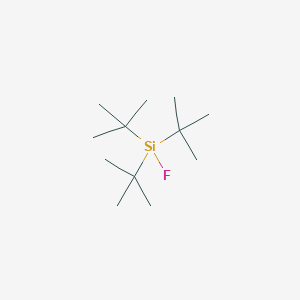
4,4,5,5,5-Pentafluoro-2-(trifluoromethyl)pent-1-ene-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5,5-Pentafluoro-2-(trifluoromethyl)pent-1-ene-1,3-dione is a fluorinated organic compound with the molecular formula C6H4F8O2 It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties to the compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of pentafluoroiodoethane with allyl alcohol in the presence of a catalyst such as iron acetylacetonate and 6,6’-dimethyl-2,2’-bipyridine . The reaction is carried out under an inert gas atmosphere and involves heating to 80°C for 24 hours.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The exact industrial methods are proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
4,4,5,5,5-Pentafluoro-2-(trifluoromethyl)pent-1-ene-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can yield fluorinated alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include fluorinated carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4,4,5,5,5-Pentafluoro-2-(trifluoromethyl)pent-1-ene-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique reactivity makes it useful in the study of enzyme-catalyzed reactions involving fluorinated substrates.
Medicine: Fluorinated compounds are often explored for their potential use in pharmaceuticals due to their stability and bioavailability.
Mecanismo De Acción
The mechanism by which 4,4,5,5,5-Pentafluoro-2-(trifluoromethyl)pent-1-ene-1,3-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with active sites in enzymes, thereby influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)-1-propene: Another fluorinated compound with similar reactivity but different structural properties.
Perfluoroisobutene: Known for its use in industrial applications, this compound shares some chemical characteristics with 4,4,5,5,5-Pentafluoro-2-(trifluoromethyl)pent-1-ene-1,3-dione.
Uniqueness
This compound is unique due to its specific arrangement of fluorine atoms and the presence of a dione functional group. This combination imparts distinct chemical properties that make it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
53352-88-8 |
|---|---|
Fórmula molecular |
C6F8O2 |
Peso molecular |
256.05 g/mol |
InChI |
InChI=1S/C6F8O2/c7-4(8,6(12,13)14)3(16)2(1-15)5(9,10)11 |
Clave InChI |
AZTFVXMLMYXUJS-UHFFFAOYSA-N |
SMILES canónico |
C(=C(C(=O)C(C(F)(F)F)(F)F)C(F)(F)F)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


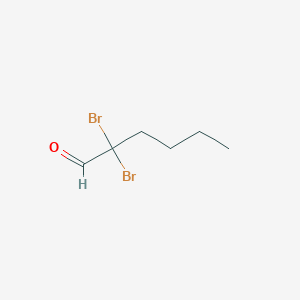
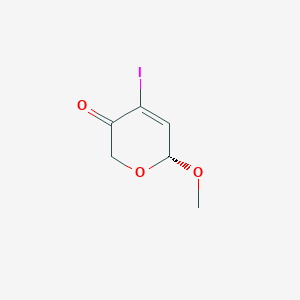
![6-[Amino(2-hydroxyphenyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14628453.png)
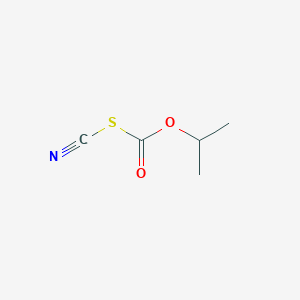
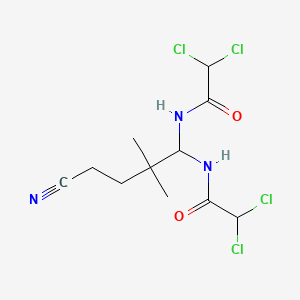

![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-[[[4-[(8-amino-1-hydroxy-5-sulfo-2-naphthalenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)-](/img/structure/B14628471.png)
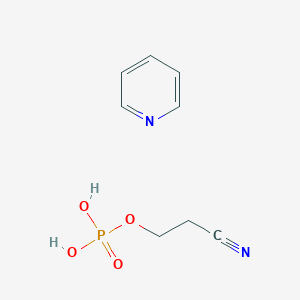
![1,6-Dimethyl-7-azabicyclo[4.1.0]heptane](/img/structure/B14628482.png)
![7-Pentylbicyclo[3.2.0]hept-6-EN-2-one](/img/structure/B14628487.png)
![1-({4-[(4-Methylphenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14628488.png)
